2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate 2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate
Brand Name: Vulcanchem
CAS No.: 1486485-40-8
VCID: VC2964717
InChI: InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22+,23-/m0/s1
SMILES: CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
Molecular Formula: C23H30O6
Molecular Weight: 402.5 g/mol

2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate

CAS No.: 1486485-40-8

Cat. No.: VC2964717

Molecular Formula: C23H30O6

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate - 1486485-40-8

Specification

CAS No. 1486485-40-8
Molecular Formula C23H30O6
Molecular Weight 402.5 g/mol
IUPAC Name [2-[(8S,9S,10R,13R,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Standard InChI InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22+,23-/m0/s1
Standard InChI Key ITRJWOMZKQRYTA-JVZURJHLSA-N
Isomeric SMILES CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
SMILES CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
Canonical SMILES CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O

Introduction

Chemical Identity and Classification

2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate is a complex organic molecule characterized by its tetracyclic structure with multiple functional groups. The compound is registered with CAS number 1486485-40-8 . This complex tetracyclic structure features a unique arrangement of rings that forms the backbone of the compound, with specific stereochemistry designated by the (1S,2R,10S,11S,14R,15R) configuration in its name.

Identification Parameters

The compound can be identified through various chemical identifiers as outlined in Table 1.

ParameterValue
CAS Number1486485-40-8
Molecular FormulaC₂₃H₃₀O₆
Molecular Weight402.48 g/mol
SMILESCC(=O)OCC(=O)C1(O)CCC2C3CCC4=CC(=O)CCC4(C)C3C(=O)CC21C
InChIInChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22+,23-/m0/s1
InChiKeyITRJWOMZKQRYTA-JVZURJHLSA-N

Table 1: Chemical identifiers for 2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate

Structural Characteristics

The compound features a complex tetracyclic structure designated by the notation [8.7.0.0^{2,7}.0^{11,15}] in its systematic name. This notation indicates a specific arrangement of four fused rings with bridges between certain atoms.

Core Structure and Stereochemistry

The molecule contains multiple stereogenic centers, specifically at positions 1S, 2R, 10S, 11S, 14R, and 15R, which dictate its three-dimensional configuration and potential biological activity. This stereochemical complexity is typical of steroid-like compounds and significantly influences both its physical properties and chemical behavior .

Functional Groups

The compound contains several key functional groups:

  • A hydroxy group at position 14, which can participate in hydrogen bonding and nucleophilic reactions

  • Two oxo (ketone) groups at positions 5 and 17 of the tetracyclic structure

  • An acetate moiety (CH₃COO-) as part of the 2-oxoethyl acetate side chain

  • A carbon-carbon double bond at position 6, creating an unsaturated region in the structure

These functional groups contribute to the compound's reactivity and determine its potential chemical transformations and interactions with biological systems.

Physicochemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in different environmental and experimental conditions.

Physical Properties

The physical properties of 2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate are summarized in Table 2.

PropertyValue
Physical StateSolid
Flash Point197.3±23.6 °C
Boiling Point577.3±50.0 °C at 760 mmHg
Density1.3±0.1 g/cm³
AppearanceNot specified in literature

Table 2: Physical properties of 2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate

Solubility Profile

Chemical Reactivity

The chemical reactivity of 2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate is primarily determined by its functional groups.

Hydroxy Group Reactivity

The hydroxyl group at position 14 can participate in:

  • Hydrogen bonding interactions

  • Nucleophilic substitution reactions

  • Esterification to form esters

  • Oxidation to form ketones

Oxo Group Reactivity

The two ketone (oxo) groups at positions 5 and 17 can undergo:

  • Reduction to form alcohols

  • Nucleophilic addition reactions

  • Enolization and subsequent reactions

  • Condensation reactions with appropriate nucleophiles

Acetate Group Reactivity

The acetate group in the 2-oxoethyl acetate side chain can undergo:

  • Hydrolysis to form the corresponding alcohol and acetic acid

  • Transesterification reactions with alcohols

  • Aminolysis with amines to form amides

Carbon-Carbon Double Bond Reactivity

The C=C double bond at position 6 can participate in:

  • Addition reactions (e.g., hydrogenation, halogenation)

  • Epoxidation

  • Dihydroxylation

  • Cycloaddition reactions

Structural Relationships to Known Compounds

2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate shows structural similarities to several other biologically important compounds.

Relationship to Steroid Derivatives

The tetracyclic core structure of this compound bears resemblance to steroid derivatives, particularly those with modifications at various positions. Similar compounds include:

  • (1S,2R,10S,11S,14R,15S,17S)-14,17-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.0^{2,6}.0^{11,15}]heptadec-3-ene-5,7-dione

  • (1S,10S,11S,15S,2R,14R)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.0<2,7>.0<11,15>]heptadeca-3,6-diene-5,17-dione

Relationship to Cortisone Derivatives

The structure also shares features with cortisone acetate, particularly in the acetate side chain configuration. Cortisone acetate is described as "[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate" , which has a similar 2-oxoethyl acetate group attached to the main structure.

ParameterSpecification
Purity≥97%
FormNot specified
Available Quantities10mg and potentially larger quantities
Catalog NumbersVarious (e.g., HCR203594-10mg, SY145538)
Typical PricingVariable, with referenced price of ¥532.00 for 10mg

Table 3: Commercial specifications for 2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate

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